molecular formula C9H10F6N2O B2685143 3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856043-72-5

3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B2685143
CAS No.: 1856043-72-5
M. Wt: 276.182
InChI Key: DIHPPSPTGCOJPY-UHFFFAOYSA-N
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Description

3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a fluorinated organic compound characterized by the presence of trifluoroethoxy and trifluoropropyl groups attached to a pyrazole ring. This compound is notable for its high stability and unique chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the reaction of pyrazole derivatives with trifluoroethanol and trifluoropropyl halides under controlled conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle fluorinated compounds. The process often includes steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs. Advanced purification techniques such as distillation and crystallization are employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to its dual trifluoromethyl groups, which confer high stability and lipophilicity. This makes it particularly useful in applications requiring robust chemical properties and efficient cellular uptake .

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F6N2O/c10-8(11,12)2-4-17-3-1-7(16-17)5-18-6-9(13,14)15/h1,3H,2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHPPSPTGCOJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1COCC(F)(F)F)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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